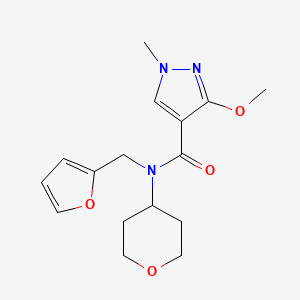
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyran rings are five and six-membered heterocycles, respectively, which can have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a carboxamide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Derivative Development
Chemical Synthesis and Derivative Formation : Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan compounds. These studies focus on the chemical reactions that allow for the creation of a variety of derivatives from a core structure, showcasing the chemical versatility of furan-based compounds (El-Essawy & Rady, 2011).
Antiprotozoal and Antibacterial Applications
Antiprotozoal Agents : Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have revealed their potential as antiprotozoal agents. These compounds, related to the structure of interest, demonstrated significant in vitro and in vivo activity against protozoal infections, indicating a potential application in developing new antiprotozoal therapies (Ismail et al., 2004).
Antibacterial Activity : The synthesis of (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles based on furan derivatives has shown promising antibacterial properties. Such research underscores the potential of furan-based compounds in contributing to the development of new antibacterial agents (Aghekyan et al., 2020).
Cytotoxicity and Anticancer Research
Cytotoxicity Studies : Compounds derived from furan and related structures have been evaluated for their cytotoxic activity against various cancer cell lines. These studies are critical for identifying potential anticancer agents and understanding the mechanism of action at a molecular level (Hassan et al., 2014).
Antileukemic Activities : Research into furanyl, pyranyl, and ribosyl derivatives of certain carboxamides has explored their antileukemic activities. This highlights the potential of furan-based compounds in the development of treatments for leukemia and possibly other types of cancer (Earl & Townsend, 1979).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-7-23-13)12-5-8-22-9-6-12/h3-4,7,11-12H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUDWJITGISISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)
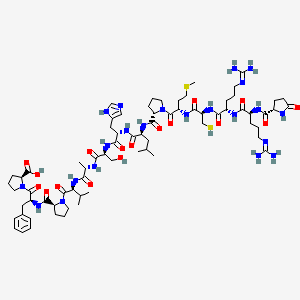
![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)


![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)
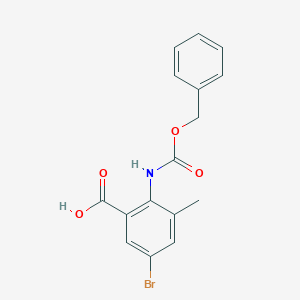
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)

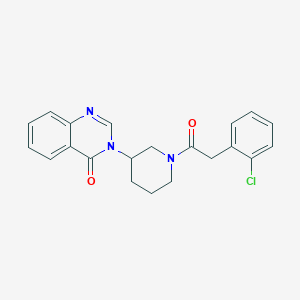
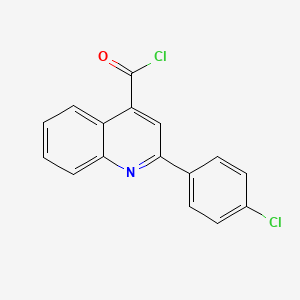
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)
![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)